molecular formula C11H5Cl7N4 B14679587 N-(3-chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine CAS No. 30356-52-6

N-(3-chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine

Cat. No.: B14679587
CAS No.: 30356-52-6
M. Wt: 441.3 g/mol
InChI Key: JAOMQMOOQRAOTA-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine is a chemical compound known for its unique structure and properties. It belongs to the class of triazine derivatives, which are widely studied for their diverse applications in various fields such as agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine typically involves the reaction of 3-chloroaniline with trichloromethyl-substituted triazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The triazine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the triazine ring, leading to a wide range of derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives such as:

  • N-(3-chlorophenyl)hydrazinecarbothioamide
  • N-(3-chlorophenyl)anthranilic acid

Uniqueness

N-(3-chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other triazine derivatives may not be suitable.

Properties

CAS No.

30356-52-6

Molecular Formula

C11H5Cl7N4

Molecular Weight

441.3 g/mol

IUPAC Name

N-(3-chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C11H5Cl7N4/c12-5-2-1-3-6(4-5)19-9-21-7(10(13,14)15)20-8(22-9)11(16,17)18/h1-4H,(H,19,20,21,22)

InChI Key

JAOMQMOOQRAOTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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